Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate
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Overview
Description
Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine and propylamine.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound, such as 4-mercaptomethylbenzoate, under suitable conditions.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The thioether linkage and pyrimidine ring are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((6-methylpyrimidin-4-yl)thio)methyl)benzoate
- Methyl 4-(((6-ethylpyrimidin-4-yl)thio)methyl)benzoate
- Methyl 4-(((6-butylpyrimidin-4-yl)thio)methyl)benzoate
Uniqueness
Methyl 4-(((6-propylpyrimidin-4-yl)thio)methyl)benzoate is unique due to its specific propyl substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[(6-propylpyrimidin-4-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-4-14-9-15(18-11-17-14)21-10-12-5-7-13(8-6-12)16(19)20-2/h5-9,11H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWYXLVULKOKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)SCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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